molecular formula C17H16ClNO2 B1146977 Asenapin-N-Oxid CAS No. 128949-51-9

Asenapin-N-Oxid

Katalognummer: B1146977
CAS-Nummer: 128949-51-9
Molekulargewicht: 301.8 g/mol
InChI-Schlüssel: NKNYMFHSPDODLJ-YIYRCGFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Asenapine N-Oxide (ANO) is a novel compound of the antipsychotic drug asenapine, a serotonin-dopamine antagonist. ANO is a highly potent and selective antagonist of the 5-HT2A receptor, with a high affinity for the 5-HT1A receptor. ANO has been studied extensively for its pharmacological properties, primarily its ability to act as an antipsychotic agent. ANO has been shown to have a range of therapeutic effects in various animal models, including reduced anxiety, improved cognitive performance, and improved mood. Additionally, ANO has been studied for its potential as a novel treatment for schizophrenia, bipolar disorder, and other psychiatric disorders.

Wissenschaftliche Forschungsanwendungen

Behandlung von Schizophrenie

Asenapin-N-Oxid, ein Derivat von Asenapin, wird hauptsächlich zur Behandlung von Schizophrenie eingesetzt. Es ist ein atypisches Antipsychotikum, das sich bei der Behandlung akuter Schizophreniesymptome als wirksam erwiesen hat. Die transdermale Pflasterformulierung von Asenapin, die möglicherweise ähnliche Eigenschaften wie ihr N-Oxid-Derivat aufweist, wurde für diesen Zweck zugelassen .

Wirkmechanismus

Target of Action

Asenapine N-Oxide, a derivative of Asenapine, is likely to share similar targets with its parent compound. Asenapine is known to have a broad receptor affinity profile, primarily targeting serotonergic, dopaminergic, noradrenergic, and histaminergic receptors . It exhibits more potent activity with serotonin receptors than dopamine .

Mode of Action

Asenapine acts as an antagonist at these receptors, meaning it binds to these receptors and inhibits their normal function . It shows strong antagonism for the 5HT2A (serotonin) and D2 (dopamine) receptors , which has been shown to enhance dopamine (DA) and acetylcholine (Ach) efflux in rat brains . This interaction with its targets leads to changes in neurotransmitter levels in the brain, which can affect mood and behavior.

Biochemical Pathways

The primary biochemical pathways affected by Asenapine involve the neurotransmitters serotonin, dopamine, noradrenaline, and histamine . By antagonizing the receptors for these neurotransmitters, Asenapine can modulate their levels and activity in the brain. This can lead to changes in various downstream effects, such as mood regulation and cognitive function .

Pharmacokinetics

Asenapine, its parent compound, is known to undergoextensive first-pass metabolism if ingested . It is primarily metabolized in the liver via CYP1A2 oxidation and UGT1A4 glucuronidation . About 50% of the metabolized drug is excreted in the urine and 40% in the feces . These properties significantly impact the bioavailability of Asenapine, necessitating its administration in sublingual and transdermal formulations .

Result of Action

The molecular and cellular effects of Asenapine N-Oxide are likely to be similar to those of Asenapine. Asenapine’s antagonistic action at various neurotransmitter receptors leads to changes in neurotransmitter levels in the brain, which can affect mood and behavior . For example, it has been found to modulate nitric oxide release and calcium movements in cardiomyoblasts .

Action Environment

The action, efficacy, and stability of Asenapine N-Oxide can be influenced by various environmental factors. For instance, the presence of certain enzymes and other substances in the body can affect its metabolism and hence its action . .

Safety and Hazards

Asenapine N-Oxide is toxic if swallowed and in contact with skin . The parent compound, Asenapine, has some obstacles to its use, including food and drink restrictions, twice-daily dosing, and adverse effects such as dysgeusia (distorted, altered, or unpleasant taste) and oral hypoesthesia (numbness) .

Zukünftige Richtungen

Research is ongoing to develop new formulations of Asenapine to enhance its therapeutic efficacy. For example, sublingual films containing Asenapine have been developed using a solvent casting method . Another study characterized the pharmacokinetic profile of a transdermal patch formulation of Asenapine .

Biochemische Analyse

Biochemical Properties

Asenapine N-Oxide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which are involved in its metabolism. The interaction with these enzymes leads to the formation of other metabolites, including N-desmethylasenapine and 11-hydroxy-asenapine . Additionally, Asenapine N-Oxide exhibits high affinity for serotonin (5-HT2A) and dopamine (D2) receptors, which are crucial for its antipsychotic effects .

Cellular Effects

Asenapine N-Oxide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of serotonin and dopamine receptors, leading to changes in neurotransmitter release and receptor sensitivity . This modulation affects cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), which play a role in regulating gene expression and cellular metabolism . Asenapine N-Oxide also impacts the expression of genes involved in neurotransmitter synthesis and degradation, further influencing cellular function .

Molecular Mechanism

The molecular mechanism of Asenapine N-Oxide involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. Asenapine N-Oxide binds to serotonin and dopamine receptors, acting as an antagonist at these sites . This binding inhibits the activity of these receptors, leading to a decrease in neurotransmitter release and receptor sensitivity . Additionally, Asenapine N-Oxide inhibits the activity of cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which are involved in its metabolism . This inhibition affects the overall metabolic profile of the compound and its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Asenapine N-Oxide change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that Asenapine N-Oxide is relatively stable under physiological conditions, with a half-life of approximately 24 hours . It undergoes degradation over time, leading to the formation of other metabolites . Long-term exposure to Asenapine N-Oxide has been associated with changes in cellular function, including alterations in gene expression and receptor sensitivity . These changes can impact the overall pharmacological effects of the compound and its therapeutic efficacy .

Dosage Effects in Animal Models

The effects of Asenapine N-Oxide vary with different dosages in animal models. Studies have shown that low doses of Asenapine N-Oxide can improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia . Higher doses of Asenapine N-Oxide have been associated with adverse effects, including sedation, motor impairment, and changes in neurotransmitter levels . These threshold effects highlight the importance of dosage optimization in achieving the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

Asenapine N-Oxide is involved in several metabolic pathways, including oxidation and glucuronidation. The primary metabolic pathway involves the oxidation of asenapine to form Asenapine N-Oxide, which is further metabolized to N-desmethylasenapine and 11-hydroxy-asenapine . These metabolites are then conjugated with glucuronic acid to form glucuronides, which are excreted in the urine . The involvement of cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, is crucial for the metabolism of Asenapine N-Oxide and its subsequent pharmacological effects .

Transport and Distribution

Asenapine N-Oxide is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed into the mucosal membranes when administered sublingually, leading to its distribution in the systemic circulation . Asenapine N-Oxide exhibits high plasma protein binding, particularly to albumin and alpha-1-acid glycoprotein, which affects its distribution and bioavailability . The compound is also distributed extensively in extravascular tissues, indicating its ability to penetrate various cellular compartments .

Subcellular Localization

The subcellular localization of Asenapine N-Oxide plays a crucial role in its activity and function. Studies have shown that Asenapine N-Oxide is primarily localized in the cytoplasm and plasma membrane of cells . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization of Asenapine N-Oxide influences its interactions with receptors, enzymes, and other biomolecules, thereby affecting its overall pharmacological effects .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Asenapine N-Oxide involves the oxidation of Asenapine using a suitable oxidizing agent.", "Starting Materials": [ "Asenapine", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid, etc.)", "Solvent (e.g. acetonitrile, dichloromethane, etc.)" ], "Reaction": [ "Dissolve Asenapine in a suitable solvent.", "Add the oxidizing agent to the solution.", "Stir the reaction mixture at a suitable temperature and for a suitable time period.", "Quench the reaction by adding a suitable quenching agent (e.g. sodium sulfite, sodium bisulfite, etc.).", "Extract the product using a suitable solvent.", "Purify the product using column chromatography or recrystallization." ] }

128949-51-9

Molekularformel

C17H16ClNO2

Molekulargewicht

301.8 g/mol

IUPAC-Name

(2R,6R)-9-chloro-4-methyl-4-oxido-13-oxa-4-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene

InChI

InChI=1S/C17H16ClNO2/c1-19(20)9-14-12-4-2-3-5-16(12)21-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-,19?/m0/s1

InChI-Schlüssel

NKNYMFHSPDODLJ-YIYRCGFGSA-N

Isomerische SMILES

C[N+]1(C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-]

SMILES

C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-]

Kanonische SMILES

C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-]

Synonyme

(3aR-trans)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole 2-Oxide; 

Herkunft des Produkts

United States
Customer
Q & A

Q1: Are there any published studies on the synthesis of Asenapine N-oxide?

A: While the provided research articles don't delve into the synthesis of Asenapine N-oxide, one article describes the synthesis of stable isotope-labeled metabolites of Asenapine, including [13CD3]-Asenapine N-oxide []. This suggests that synthetic routes for this metabolite have been explored, potentially for analytical or research purposes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.